2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining benzyl, indazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the preparation of the indazole moiety, followed by its coupling with a benzyl group and subsequent cyclization to form the pyrrole ring. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole or pyrrole rings, potentially altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzyl or indazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and producing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as 2-methyl-4,5,6,7-tetrahydroindazole, share some chemical properties but differ in their biological activities.
Pyrrole Derivatives: Pyrrole-based compounds, like pyrrolo[3,4-c]pyrrole, exhibit similar reactivity but may have different applications.
Benzyl Compounds: Benzyl-substituted compounds, such as benzylpyrrole, have comparable chemical behavior but distinct uses in research and industry.
Uniqueness
The uniqueness of 2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
5-benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-24-20(16-9-5-6-10-19(16)23-24)14-25-12-17-18(13-25)22(28)26(21(17)27)11-15-7-3-2-4-8-15/h2-4,7-8,17-18H,5-6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHBJRAYBAWUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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